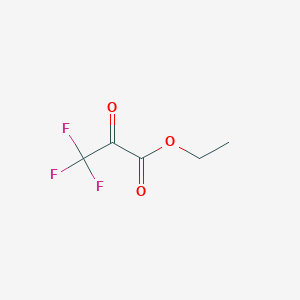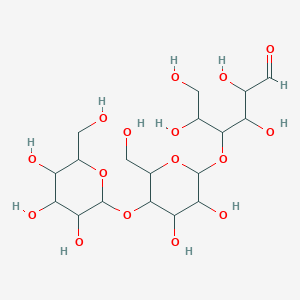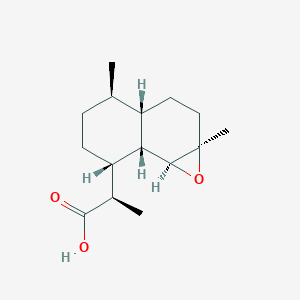
alpha-Epoxydihydroartemisinic acid
Overview
Description
Alpha-Epoxydihydroartemisinic acid is a chemical compound derived from the plant Artemisia annua. It is an important intermediate in the synthesis of the antimalarial drug artemisinin . This compound has garnered significant interest due to its role in the production of artemisinin, which is a crucial component in the treatment of malaria.
Mechanism of Action
Alpha-Epoxydihydroartemisinic acid, also known as (2R)-2-[(1aR,3aS,4R,7R,7aS,7bS)-1a,4-dimethyl-3,3a,4,5,6,7,7a,7b-octahydro-2H-naphtho[1,2-b]oxiren-7-yl]propanoic acid, is a compound of interest in the field of biochemistry. . Here is a general outline based on the categories you provided:
Pharmacokinetics
Information about its bioavailability, distribution in the body, metabolism, and excretion would provide valuable insights into its pharmacokinetic profile .
Action Environment
Studies investigating how factors such as temperature, pH, and presence of other molecules affect the compound’s action would be beneficial .
Biochemical Analysis
Biochemical Properties
It is known to be involved in the biosynthesis of artemisinin, a process that involves several enzymes and biochemical reactions . The conversion steps from artemisinic acid to arteannuin B, epi-deoxyarteannuin B, and artemisitene in the low-artemisinin producing chemotype are non-enzymatic .
Cellular Effects
Its derivative, artemisinin, is known to have significant effects on various types of cells, particularly the Plasmodium species responsible for malaria .
Molecular Mechanism
It is known to be a precursor in the biosynthesis of artemisinin . The conversion of alpha-Epoxydihydroartemisinic acid to artemisinin involves several enzymatic steps, including the action of amorpha-4,11-diene C-12 oxidase .
Temporal Effects in Laboratory Settings
In a study involving the photooxygenation of dihydroartemisinic acid (DHAA), a related compound, to an hydroperoxide, the essential initial step of the partial synthesis to artemisinin, approximately 230 mg/L DHAA was produced by the multi-step whole-cell reaction, a 50% conversion from amorpha-4,11-diene .
Metabolic Pathways
This compound is involved in the biosynthesis of artemisinin, a complex metabolic pathway that involves several enzymes . The conversion of artemisinic acid to arteannuin B, epi-deoxyarteannuin B, and artemisitene in the low-artemisinin producing chemotype are non-enzymatic .
Subcellular Localization
It is likely to be localized in the cytoplasm where the biosynthesis of artemisinin occurs .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alpha-Epoxydihydroartemisinic acid can be synthesized through a multienzyme biosynthesis process. This method involves the use of cytochrome P450 enzymes to oxidize amorpha-4,11-diene to dihydroartemisinic acid, which is then converted to this compound . The reaction conditions typically include the use of whole-cell biocatalysts and optimized abiotic conditions to enhance productivity.
Industrial Production Methods: Industrial production of this compound involves the large-scale cultivation of Artemisia annua plants, followed by extraction and chemical synthesis. The process is optimized to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Alpha-Epoxydihydroartemisinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion into artemisinin and other derivatives.
Common Reagents and Conditions: The common reagents used in these reactions include cytochrome P450 enzymes, NADPH, and other oxidizing agents. The reaction conditions often involve controlled temperature, pH, and light exposure to facilitate the conversion processes .
Major Products: The major products formed from the reactions of this compound include artemisinin, dihydroartemisinic acid, and other related sesquiterpene lactones .
Scientific Research Applications
Alpha-Epoxydihydroartemisinic acid has a wide range of scientific research applications:
Comparison with Similar Compounds
Alpha-Epoxydihydroartemisinic acid is unique due to its specific role in the biosynthesis of artemisinin. Similar compounds include:
Artemisinic acid: Another intermediate in the synthesis of artemisinin, but with different structural and functional properties.
Dihydroartemisinic acid: A precursor to this compound, involved in the same biosynthetic pathway.
Arteannuin B: A related sesquiterpene lactone with distinct chemical properties and biological activities.
These compounds share structural similarities but differ in their specific roles and applications in the biosynthesis of artemisinin and other bioactive molecules .
Properties
IUPAC Name |
(2R)-2-[(1aR,3aS,4R,7R,7aS,7bS)-1a,4-dimethyl-3,3a,4,5,6,7,7a,7b-octahydro-2H-naphtho[1,2-b]oxiren-7-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O3/c1-8-4-5-11(9(2)14(16)17)12-10(8)6-7-15(3)13(12)18-15/h8-13H,4-7H2,1-3H3,(H,16,17)/t8-,9-,10+,11+,12+,13+,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRUVDMZCZGVCDC-KRIXLRNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C2C1CCC3(C2O3)C)C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H]2[C@H]1CC[C@@]3([C@H]2O3)C)[C@@H](C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Carbamic acid, [(1S)-1-formylpropyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B133361.png)

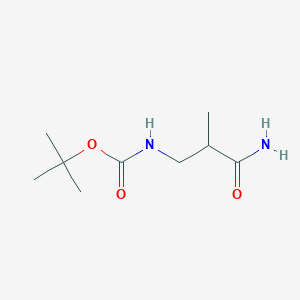

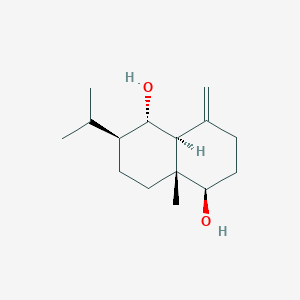
![Spiro[3H-cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolane] 19-Norpregn-5-en-20-yn-3-one deriv.](/img/structure/B133379.png)
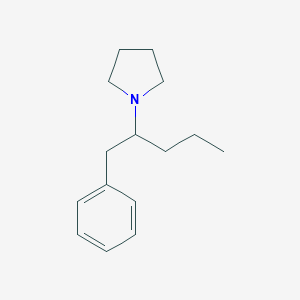
![[1-Amino-2-(1h-imidazol-5-yl)ethyl]phosphonic acid](/img/structure/B133389.png)



